Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate
Description
Properties
IUPAC Name |
ethyl 4-(difluoromethoxy)-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-2-15-9(14)6-3-4-8(7(13)5-6)16-10(11)12/h3-5,10,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKWVCUVCMZSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Relevance
Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate integrates a benzoate ester core with orthogonal substituents: a difluoromethoxy group at the para-position and a hydroxyl group at the meta-position. This arrangement confers unique electronic and steric properties, making it valuable for drug design, particularly in modulating bioavailability and metabolic stability.
Challenges in Synthesis
Methodological Approaches for this compound
Route 1: Sequential Oxidation and Esterification
This pathway derives from the synthesis of 3-hydroxy-4-difluoromethoxybenzaldehyde (compound 3 in), followed by oxidation to the carboxylic acid and subsequent esterification:
Intermediate Synthesis: 3-Hydroxy-4-Difluoromethoxybenzaldehyde
As detailed in, 3,4-dihydroxybenzaldehyde undergoes nucleophilic substitution with chlorodifluoromethane under phase-transfer catalysis (n-butylammonium bromide) in isopropanol or DMF. Key conditions include:
Oxidation to Carboxylic Acid
The aldehyde intermediate is oxidized to 4-(difluoromethoxy)-3-hydroxybenzoic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions.
Esterification with Ethanol
Fischer esterification employs excess ethanol and a catalytic acid (e.g., H₂SO₄) under reflux. Alternatively, the acid chloride route (using SOCl₂ or oxalyl chloride) followed by ethanol quenching achieves higher yields.
Hypothetical Yield Estimate : 60–75% (based on analogous esterification reactions).
Route 2: Direct Difluoromethoxylation of Ethyl 3,4-Dihydroxybenzoate
This one-pot method adapts the conditions from to ester substrates:
Substrate Preparation
Ethyl 3,4-dihydroxybenzoate is synthesized via esterification of 3,4-dihydroxybenzoic acid with ethanol under Dean-Stark conditions.
Regioselective Difluoromethoxylation
Reaction with chlorodifluoromethane in DMF or isopropanol, using n-butylammonium bromide (1% eq) and NaOH (1.1 eq) at 65–75°C, selectively substitutes the 4-hydroxyl group.
Critical Parameters :
-
Solvent polarity : Polar aprotic solvents (DMF) enhance nucleophilicity.
-
Temperature gradient : Gradual heating minimizes disubstitution.
Anticipated Challenges :
-
Competing etherification at the 3-position.
-
Ester hydrolysis under basic conditions.
Optimization Strategies and Catalytic Systems
Solvent and Catalyst Screening
Data from highlight solvent-dependent yields (Table 1):
| Solvent | Catalyst Loading | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Isopropanol | 1% | 65 | 51.0 |
| DMF | 1% | 70 | 48.2 |
| 1,4-Dioxane | 0.5% | 75 | 47.6 |
For ethyl ester synthesis, isopropanol may mitigate ester hydrolysis, while DMF could improve substitution kinetics.
Base Stoichiometry and Addition Protocols
Incremental base addition (e.g., 1.1 eq initially, followed by 0.3 eq aliquots) reduces disubstitution by maintaining low hydroxide concentration. Automated pH control could further enhance selectivity.
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography (petroleum ether:ethyl acetate, 5:1) effectively isolates the target ester, as demonstrated for analogous compounds.
Spectroscopic Validation
-
¹H NMR : Expected signals include a singlet for the ester methyl group (δ 1.3–1.4), a quartet for the ethyl CH₂ (δ 4.3–4.4), and a triplet for OCHF₂ (δ 6.5–6.9).
-
MS (ESI+) : Molecular ion peak at m/z 247.03 [M+H]⁺.
Industrial Scalability and Environmental Considerations
Waste Minimization
-
Solvent recovery : Isopropanol and DMF can be distilled and reused.
-
Chlorodifluoromethane handling : Closed-loop systems prevent atmospheric release.
Cost Analysis
Chlorodifluoromethane and phase-transfer catalysts constitute major cost drivers. Bulk procurement and catalytic recycling (e.g., aqueous-organic biphasic systems) improve feasibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.
Reduction: Ethyl 4-(difluoromethoxy)-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Substituent-Driven Variations
Key analogs and their distinguishing features are summarized in Table 1.
Table 1: Comparative Analysis of Ethyl 4-(Difluoromethoxy)-3-Hydroxybenzoate and Analogs
Biological Activity
Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural attributes, which may confer various biological activities. This article explores its synthesis, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with a difluoromethoxy substituent at the para position. The presence of fluorine atoms enhances the compound's lipophilicity and stability, making it a valuable candidate for drug development and other applications.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the benzoic acid derivative through esterification.
- Introduction of the difluoromethoxy group via nucleophilic substitution reactions.
- Hydroxylation at the 3-position to yield the final product.
These steps are optimized for yield and efficiency, often resulting in high purity products suitable for biological testing.
Pharmacological Potential
Research indicates that this compound may act as a precursor in synthesizing bioactive molecules. Its structural features allow for modifications that could lead to new pharmaceuticals with enhanced therapeutic effects. Notably, compounds with difluoromethoxy groups are often explored for their favorable pharmacokinetic properties, including improved absorption and metabolic stability .
Case Studies and Research Findings
Several studies have examined the biological activity of this compound:
- Topoisomerase Inhibition : A series of analogs were tested for their inhibitory activity on topoisomerase II, revealing that modifications similar to those in this compound can enhance potency. For instance, compounds incorporating difluoromethoxy groups exhibited IC50 values ranging from 7.3 μM to 11.4 μM, indicating significant cytotoxic potential against cancer cell lines .
- Anti-inflammatory Activity : Research has suggested that derivatives of this compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in model systems. The presence of the difluoromethoxy group is thought to enhance anti-inflammatory properties through improved interactions with biological targets .
- Enzyme Interaction Studies : this compound has been utilized in studies focusing on enzyme-substrate interactions. These investigations help elucidate its effects on metabolic pathways and enzyme kinetics, providing insights into its potential therapeutic applications.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains a difluoromethoxy group enhancing lipophilicity |
| Ethyl 3-amino-4-(difluoromethoxy)benzoate | Structure | Incorporates an amino group which may influence reactivity |
| Methyl 3-amino-4-(trifluoromethoxy)benzoate | Structure | Contains a trifluoromethoxy group which may alter biological activity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution of a halogenated benzoate precursor with a difluoromethoxy group, followed by esterification with ethanol . For example, a halogen atom at the 4-position of 3-hydroxybenzoate can be replaced via SN2 mechanisms using potassium difluoromethoxide. Reaction parameters like temperature (optimized at 60–80°C), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., CuI for Ullmann-type couplings) critically affect yield and purity. Post-synthesis purification often employs column chromatography or recrystallization.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : and NMR confirm the presence of the difluoromethoxy group (–OCFH) and ester functionality. The hydroxyl proton (3-position) appears as a broad singlet (~δ 9–10 ppm) .
- IR : Peaks at ~1250 cm (C–F stretch) and ~1700 cm (ester C=O) are diagnostic .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using acetonitrile/water gradients .
Q. What are the reported biological activities of this compound in preliminary studies?
- Findings : Early studies suggest antimicrobial and enzyme inhibitory properties. For example, structural analogs like 4-(difluoromethoxy)aniline exhibit antimicrobial activity against Gram-positive bacteria (MIC = 8–16 µg/mL) . The hydroxyl group at position 3 may enhance solubility for cellular uptake, while the difluoromethoxy group improves metabolic stability .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in scaling-up?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (from 12 hr to 2 hr) and improves yield (75% → 88%) by enhancing energy transfer .
- Flow chemistry : Minimizes side reactions (e.g., over-fluorination) through precise control of reagent mixing .
- Table : Comparison of synthetic methods:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional batch | 65 | 95 | Moderate |
| Microwave-assisted | 88 | 98 | High |
| Flow chemistry | 82 | 97 | High |
Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?
- Case Study : Discrepancies in IC values for acetylcholinesterase inhibition (reported as 12 µM vs. 45 µM) may arise from assay conditions.
- Methodology :
- Standardized assays : Use identical buffer pH (7.4), temperature (37°C), and substrate concentration (1 mM acetylthiocholine) .
- Control for solvent effects : DMSO concentrations >1% can denature enzymes; limit to 0.5% .
- Data Analysis : Re-evaluate kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
Q. What structure-activity relationships (SARs) govern this compound’s bioactivity compared to analogs?
- SAR Insights :
- Table : Key substituent effects on antimicrobial activity :
| Compound | Substituents | MIC (µg/mL) |
|---|---|---|
| Ethyl 4-(difluoromethoxy)-3-OH-Bz | –OCFH, –OH | 16 |
| Ethyl 4-chloro-3-OH-Bz | –Cl, –OH | 32 |
| Ethyl 4-methoxy-3-OH-Bz | –OCH, –OH | >64 |
- Key Trends : Fluorine substitution enhances lipophilicity and target binding, while hydroxyl groups improve solubility.
Q. What advanced techniques are used to study the compound’s interaction with cytochrome P450 enzymes?
- Methodology :
- Docking simulations : AutoDock Vina predicts binding poses in CYP3A4 active sites (binding energy ≤ −8.5 kcal/mol) .
- Metabolic stability assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS (t = 45 min) .
- Fluorescence quenching : Monitor CYP3A4 heme environment changes upon compound binding (Δλ = 5 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
